3,3'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine
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Overview
Description
3,3’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is a complex organic compound characterized by its unique structure, which includes a tetrayne backbone and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the pyridine rings and the tetrayne backbone. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of advanced purification techniques, such as column chromatography and recrystallization, is also essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced tetrayne compounds. Substitution reactions typically result in various substituted pyridine derivatives.
Scientific Research Applications
3,3’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,3’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octa-1,3,5,7-tetraene: A related compound with a similar tetrayne backbone but without the pyridine rings.
1,8-Diphenyl-1,3,5,7-octatetraene: Another compound with a tetrayne backbone, but with phenyl groups instead of pyridine rings.
Uniqueness
3,3’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is unique due to the presence of both the tetrayne backbone and the pyridine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
648432-00-2 |
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Molecular Formula |
C18H8N2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3-(8-pyridin-3-ylocta-1,3,5,7-tetraynyl)pyridine |
InChI |
InChI=1S/C18H8N2/c1(3-5-9-17-11-7-13-19-15-17)2-4-6-10-18-12-8-14-20-16-18/h7-8,11-16H |
InChI Key |
MBDDNIPENKKHII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC#CC#CC#CC2=CN=CC=C2 |
Origin of Product |
United States |
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